molecular formula C18H13N3O2S B2901240 N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034306-92-6

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2901240
CAS No.: 2034306-92-6
M. Wt: 335.38
InChI Key: SIPKDHJWUPCFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a benzothiazole-based heterocyclic compound featuring a pyridinylmethyl linker substituted with a furan moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-18(13-4-6-15-17(8-13)24-11-21-15)20-10-12-3-5-14(19-9-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPKDHJWUPCFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, a pyridine moiety, and a benzo[d]thiazole scaffold. This unique combination contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance, thiazole derivatives are known for their antibacterial and antifungal activities. Studies have shown that modifications in the thiazole ring can enhance activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeMIC (µg/mL)Reference
Thiazole Derivative 1Antibacterial12.5
Thiazole Derivative 2Antifungal15.0

Anticancer Potential

The compound has been implicated in anticancer studies, particularly concerning its ability to inhibit specific cancer cell lines. Analogous compounds have demonstrated effectiveness against human cancer cell lines, suggesting that this compound may possess similar properties. For example, thiazole derivatives have been shown to induce apoptosis in various cancer types .

Analgesic Properties

The analgesic potential of thiazole derivatives has been documented extensively. The modulation of pain pathways through TRPV3 channels is particularly noteworthy, with some compounds exhibiting efficacy in reducing chronic pain conditions .

The biological activity of this compound is believed to stem from its interaction with various biological targets:

  • TRPV3 Modulation : The compound may act as a modulator of TRPV3 channels, which are implicated in pain perception and inflammatory responses .
  • Urease Inhibition : Some thiazole derivatives have shown urease inhibitory activity, which could be relevant for treating infections caused by urease-producing bacteria .
  • Cell Cycle Regulation : Studies suggest that certain thiazole-based compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions enhanced their efficacy compared to standard antibiotics .
  • Anticancer Research : A comparative study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines, revealing that specific structural modifications significantly improved their anticancer activity .

Comparison with Similar Compounds

Key Analogues Identified in Literature

N-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]benzo[d]thiazole-6-carboxamide (Compound 8)

  • Structure : Benzothiazole-6-carboxamide linked to a pyridinyl group substituted with a bromo-pyrazole.
  • Synthesis : Prepared via coupling of benzo[d]thiazole-6-carboxylic acid chloride with 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine in CHCl₃/NaHCO₃ .
  • Properties : Melting point 247–248°C; tested against Gram-negative bacteria (e.g., E. coli) but lacked detailed activity data .

2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (Compound 6) Structure: Benzothiazole-6-carboxamide with a 2-amino group and a 4-chlorophenyl substituent. Synthesis: EDC/HOBt-mediated coupling in argon atmosphere . Applications: Investigated as an Hsp90 C-terminal inhibitor; high purity (HPLC >99%) .

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

  • Structure : Benzothiazole-6-carboxamide with a pyridazinyl-ethyl linker and thiophene substituent.
  • Properties : Molecular weight 382.5; structural similarity to the target compound but replaces furan with thiophene .

SAR Insights
  • Electron-Donating Groups : Furan (target compound) and thiophene may improve target binding through aromatic interactions compared to halogens (e.g., bromo in Compound 8).
  • Linker Flexibility : Pyridinylmethyl linkers (target compound) vs. ethyl or propyl chains (Compound 20 ) influence conformational adaptability and potency.
  • Polar Substituents : Carboxamide and sulfonamide groups enhance solubility and bioavailability .

Physicochemical and Analytical Data

Compound Melting Point (°C) Molecular Weight Purity (HPLC) Key Analytical Methods
Target Compound Not reported ~365.4 (calc.) Not available NMR, ESIMS (predicted)
Compound 8 247–248 443.3 Not reported NMR, TLC
Compound 8l Not reported 458.9 99.9% ¹H/¹³C NMR, HPLC (5.54 min RT)
Compound 20 >200 444.5 99.46% HRMS, HPLC
Notable Trends
  • Higher molecular weight correlates with increased melting points in halogenated derivatives (e.g., Compound 8).
  • HPLC retention times vary with substituent polarity (e.g., Compound 8l at 5.54 min vs. 8m at 6.00 min) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, and how are yields optimized?

  • Methodology : Synthesis typically involves coupling the pyridine-furan intermediate (e.g., 6-(furan-2-yl)pyridin-3-aldehyde) with benzo[d]thiazole-6-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Adjust reaction time (12-24 hours), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 for acid:amine) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2-8.5 ppm for pyridine and thiazole) and amide NH (δ ~10.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and furan/thiazole carbons .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) matching theoretical molecular weight .
  • HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .

Q. What solvents and conditions are optimal for solubility and formulation in biological assays?

  • Solubility : DMSO (10-20 mM stock solutions) for in vitro assays. For in vivo studies, use aqueous suspensions with 0.5% Tween-80 or cyclodextrin-based formulations .
  • Stability : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours using HPLC; <5% degradation indicates suitability for short-term assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the furan-pyridine-thiazole scaffold?

  • Strategy :

  • Core modifications : Replace furan with thiophene or pyrazole to assess electronic effects on bioactivity .
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 4-position to enhance metabolic stability .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or SPR assays .
    • Data interpretation : Correlate IC₅₀ values with steric/electronic parameters (Hammett constants, LogP) using QSAR models .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Case study : If one study reports antitumor activity (IC₅₀ = 2 µM) while another shows no effect:

  • Replicate assays : Use standardized protocols (e.g., MTT assay in triple-negative breast cancer cells vs. non-cancerous fibroblasts) .
  • Control variables : Verify compound purity (HPLC), cell line authenticity (STR profiling), and assay conditions (serum concentration, incubation time) .
  • Mechanistic follow-up : Perform target engagement studies (e.g., thermal shift assays for protein binding) to confirm on-target effects .

Q. How does the compound’s stability under acidic/basic conditions impact its pharmacokinetic profile?

  • Hydrolysis studies :

  • Acidic conditions (pH 2) : Monitor amide bond cleavage via HPLC; half-life <1 hour suggests poor oral bioavailability .
  • Basic conditions (pH 9) : Assess thiazole ring stability; degradation products identified via LC-MS/MS .
    • Mitigation strategies : Prodrug design (e.g., esterification of carboxamide) or nanoencapsulation to enhance stability .

Q. What computational methods are recommended for elucidating interaction mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase domain, PDB: 1M17) to predict binding poses .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and key residue interactions (e.g., hydrogen bonds with Lys721) .
  • Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.